Gfnanzimvaiwhm-mgvprkgpsa-

Description

Properties

Key on ui mechanism of action |

Corticosteroids like triamcinolone inhibit phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes, which in turn prevent the formation of arachidonic acid, which decrease expression of cyclooxygenase and lipoxygenase, inhibiting synthesis of prostaglandins and leukotrienes. Anti-inflammatory activity occurs via reversal of vascular dilation and reducing permeability, which prevents macrophage and leukocyte migration. Triamcinolone also inhibits nuclear factor kappa-B, which decreases the production of pro-inflammatory signals such as interleukin-6, interleukin-8, and monocyte chemoattractant protein-1. Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/ Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids. These anti-inflammatory effects include inhibition of early processes such as edema, fibrin deposition, capillary dilatation, movement of phagocttes into the area, and phagocytic activities. Later processes, such as capillary production, collagen deposition, and keloid formation also are inhibited by corticosteroids. The overall actions of topical corticosteroids are catabolic. /Corticosteroids (topical)/ The potent anti-inflammatory action may be due to an inhibition of the secretion of growth factors, endothelial activating and other cytokines from lymphocytes, eosinophils, macrophages, fibroblasts, and mast cells. The results are decreased influx of inflammatory cells into the bronchial walls, due in part to inhibition of expression of adhesion molecules on the endothelium and in the tissue. Decreased activation and survival of eosinophils in the lung tissue and a reduction in numbers of mast cells are further effects. Corticosteroids may inhibit release of mediators from basophils and enzymes from macrophages. There is decreased permeability through vasoconstriction and direct inhibition of endothelial cell contradiction. Beta-adrenergic-receptor numbers may be increased, which results in an enhanced response to beta-adrenergic bronchodilators and reduced down-regulation of beta-receptors after prolonged beta-agonist exposure. Inhaled corticosteroids also inhibit mucus secretion in airways, possibly by a direct action on submucosal gland cells and an indirect inhibitory effect caused by the reduction in inflammatory mediators that stimulate mucus secretion. The amount and viscosity of sputum are reduced. /Corticosteroids (inhalation-local/ |

|---|---|

CAS No. |

124-94-7 |

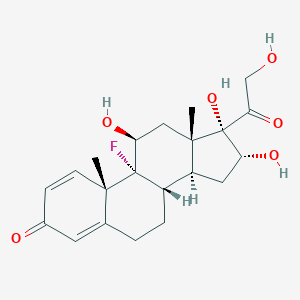

Molecular Formula |

C21H27FO6 |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

(9R,10S,11S,13S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13?,14?,15-,16+,18+,19+,20+,21+/m1/s1 |

InChI Key |

GFNANZIMVAIWHM-MGVPRKGPSA-N |

impurities |

9-fluoro-11beta,17-dihydroxy-3,20-dioxopregna-1,4-diene-16alpha,21-diyl diacetate (triamcinolone 16,21-diacetate); 9-fluoro-11beta,16alpha,17-trihydroxy-3,20-dioxopregna-1,4-diene-21-diyl acetate (triamcinolone 21-acetate); 9-fluoro-11beta,17,21-tetrahydroxypregn-4-ene-3,20-dione (pretriamcinolone) |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O |

Canonical SMILES |

CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O |

Appearance |

Solid powder |

Color/Form |

Crystals FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER; POLYMORPHIC |

melting_point |

269-271 °C 274 - 278 °C |

Other CAS No. |

51855-44-8 124-94-7 |

physical_description |

Solid |

Pictograms |

Health Hazard |

Purity |

> 98% |

shelf_life |

Commercially available oral and parenteral preparations of triamcinolone should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing of the sterile suspensions should be avoided. Exposure of sterile suspensions of the drug to freezing temperatures can result in irreversible clumping or agglomeration (granular appearance); such suspensions should not be used. Triamcinolone tablets should be stored in well-closed containers. Triamcinolone acetonide sterile suspension should be protected from light. Triamcinolone acetonide oral inhaler should be stored at controlled room temperature (20-25 °C). Because the contents of the oral inhaler are under pressure, the aerosol container should not be punctured, used or stored near heat or an open flame, exposed to temperatures greater than 49 °C, or placed into a fire or incinerator for disposal. |

solubility |

FINE, WHITE OR SLIGHTLY OFF-WHITE CRYSTALS. SLIGHT, BITTER TASTE; SLIGHT ODOR; PRACTICALLY INSOL IN WATER. SOL IN CHLOROFORM; SLIGHTLY SOL IN ETHER; SPARINGLY SOL IN ALC & METHANOL. HYDRATED FORM MP 145-158 °C; ANHYDROUS FORM MP 170-185 °C /DIACETATE/ WHITE TO CREAM-COLORED CRYSTALLINE POWDER. ODORLESS & TASTELESS TO SLIGHTLY BITTER TASTING; DECOMP @ ABOUT 295 °C. PRACTICALLY INSOL IN WATER; 1 G SOL IN 167 ML METHANOL, LESS THAN 20 ML CHLOROFORM. /HEXACETONIDE/ WHITE TO CREAM-COLORED CRYSTALLINE POWDER. SLIGHT ODOR; PRACTICALLY INSOL IN WATER. VERY SOL IN DEHYDRATED ALC, CHLOROFORM, METHANOL; SLIGHTLY SOL IN ALC; SPARINGLY SOL IN ACETONE & ETHYL ACETATE /ACETONIDE/ 1 G SOL IN 5000 ML WATER, 70 ML PROPYLENE GLYCOL, LESS THAN 20 ML DIMETHYL SULFOXIDE; SLIGHTLY SOL IN ALC & CHLOROFORM Slightly sol in usual organic solvents; sol in dimethylformamide In water, 80 mg/L at 25 °C 8.47e-01 g/L |

Synonyms |

124-94-7; Fluoxyprednisolone; Aristocort; Rodinolone; Triamcinolon |

vapor_pressure |

7.20X10-15 mm Hg at 25 °C |

Origin of Product |

United States |

Mechanistic Investigations of Triamcinolone S Biological Actions

Glucocorticoid Receptor Binding and Activation Kinetics

The biological actions of triamcinolone are initiated by its binding to the glucocorticoid receptor, a ligand-activated transcription factor belonging to the nuclear receptor superfamily nih.govnih.gov.

Steroid-Receptor Complex Formation and Translocation

In its inactive state, the glucocorticoid receptor (GR) typically resides in the cytoplasm, complexed with chaperone proteins, including heat shock protein 90 (hsp90) and hsp70, and other proteins like FKBP51 nih.govnih.govresearchgate.nettandfonline.comglowm.com. Upon binding to triamcinolone, the GR undergoes a conformational change nih.govresearchgate.net. This conformational alteration facilitates the dissociation of the chaperone complex, allowing the activated GR-triamcinolone complex to translocate into the nucleus nih.govnih.govresearchgate.netglowm.com. The GR-ligand complex is then imported into the nucleus through the nuclear pore complex researchgate.net. Once in the nucleus, the GR can either directly bind to DNA or interact with other transcription factors to modulate gene expression nih.govoncoscience.usresearchgate.net. The GR can form homodimers upon ligand activation, which is believed to occur before or during the nuclear translocation process tandfonline.comglowm.com.

Quantitative Binding Assays and Dissociation Constants

Quantitative binding assays are crucial for determining the affinity of triamcinolone to the glucocorticoid receptor. Studies have shown that triamcinolone acetonide binds to the glucocorticoid receptor with high affinity. For instance, recombinant glucocorticoid receptor fragments synthesized in rabbit reticulocyte lysate exhibited a high affinity for triamcinolone acetonide with a dissociation constant (Kd) of approximately 2 nM nih.gov. In contrast, recombinant proteins expressed in Escherichia coli showed a reduced affinity, with a Kd of approximately 70 nM, suggesting the importance of chaperone proteins in maintaining optimal receptor conformation and affinity nih.gov. Another study in rat skin cytosol reported a dissociation constant of 0.3 nM for triamcinolone acetonide binding bioscientifica.com.

The relative affinity of triamcinolone acetonide for glucocorticoid receptors compared to other steroids has also been assessed. For example, in cultured human skin fibroblasts, 22 nM triamcinolone acetonide reduced the binding of [3H]dexamethasone by 62%, indicating its strong competitive binding medicaljournalssweden.se.

Here's a summary of reported dissociation constants (Kd) for Triamcinolone Acetonide:

| Source (Context) | Dissociation Constant (Kd) | Reference |

| Recombinant GR (rabbit reticulocyte lysate) | ~2 nM | nih.gov |

| Recombinant GR (E. coli lysate) | ~70 nM | nih.gov |

| Rat Skin Cytosol | 0.3 nM | bioscientifica.com |

Genomic and Non-Genomic Signaling Pathways

Glucocorticoids, including triamcinolone, exert their effects through both genomic (transcription-dependent) and non-genomic (transcription-independent) mechanisms nih.govoncoscience.usmdpi.com. Genomic effects typically have a delayed onset, usually hours after administration, while non-genomic effects can be rapid, occurring within minutes mdpi.comnih.gov.

Regulation of Gene Transcription via Glucocorticoid Response Elements (GREs)

The primary genomic mechanism of triamcinolone involves the ligand-activated glucocorticoid receptor regulating gene transcription. Once translocated to the nucleus, the GR complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are imperfect palindromic sequences (e.g., GGAACAnnnTGTTCT) found in the promoter regions of target genes oncoscience.usnih.govatsjournals.orgresearchgate.netresearchgate.net. This binding can induce or repress the transcription of thousands of genes, affecting up to 10-20% of the human genome nih.gov.

Triamcinolone acetonide has been shown to coordinately regulate glucocorticoid receptor (GR) and c-jun gene expression in a cell-type specific and dose-dependent manner. For instance, in mouse L929 fibroblast cells, triamcinolone acetonide causes a rapid downregulation of both GR and c-jun mRNA and protein levels. Conversely, in human CEM-C7 acute lymphoblastic leukemia cells, it leads to a parallel upregulation of GR and c-jun mRNA and protein levels lsuhsc.edu.

Modulation of Pro-inflammatory and Anti-inflammatory Gene Expression

Triamcinolone, through its interaction with the GR, significantly modulates the expression of genes involved in inflammatory responses. This occurs via several mechanisms, including transactivation and transrepression oncoscience.usmdpi.com.

Transactivation: The GR-ligand complex can directly bind to GREs to stimulate the expression of anti-inflammatory proteins and metabolic gene products oncoscience.usatsjournals.org.

Transrepression: A major mechanism by which glucocorticoids suppress inflammation is through DNA-independent interactions with pro-inflammatory transcription factors, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) nih.govoncoscience.usnih.govatsjournals.orgresearchgate.netresearchgate.netresearchgate.netfrontiersin.org. By physically associating with these factors, the GR antagonizes their activity, thereby inhibiting the transcription of pro-inflammatory genes encoding cytokines, chemokines, inflammatory enzymes, and adhesion molecules oncoscience.usatsjournals.orgresearchgate.net. This tethering mechanism is a key target for anti-inflammatory therapies nih.gov.

Studies have demonstrated that triamcinolone acetonide can inhibit the induction of cyclooxygenase-2 (COX-2) expression, which is dependent on the nuclear translocation of GR and the participation of NF-κB-dependent mechanisms nih.gov. Triamcinolone has also been shown to regulate genes that are post-transcriptionally repressed by glucocorticoids, including those for IL-1, TNF-α, IL-6, and IL-8 atsjournals.org.

Influence on Inflammatory Cytokine Synthesis (e.g., interleukins, TNF-α)

Triamcinolone demonstrably influences the synthesis of various inflammatory cytokines. It is well-established for its ability to decrease mediators of inflammation, including interleukins and Tumor Necrosis Factor-alpha (TNF-α) researchgate.netunpaywall.org.

In studies using cells derived from elbow lateral epicondylitis (LEE), triamcinolone acetonide (at concentrations of 1, 10, and 100 μM) induced a significant decrease in the production of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) nih.govresearchgate.net. This inhibitory effect was observed at various time points, including 12, 48, 72, and 96 hours nih.gov. While triamcinolone effectively inhibited IL-6 and IL-8, the production of Interleukin-1β (IL-1β) and TNF-α was very low in these cell cultures and did not significantly change with triamcinolone treatment nih.govresearchgate.net.

Furthermore, triamcinolone acetonide can suppress the upregulation of pro-inflammatory cytokines such as CCL2, IL-6, and IL-8 induced by stimuli like IL-1β or TNF-α researchgate.net. This highlights its role in modulating the inflammatory cascade by influencing the production of these key signaling molecules.

Inhibition of Inflammatory Mediators (e.g., COX-2, phospholipase A2, prostaglandins (B1171923), leukotrienes)

A pivotal mechanism by which triamcinolone modulates inflammation involves the inhibition of key enzymes and the reduction of inflammatory mediator synthesis. Triamcinolone, as a glucocorticoid, effectively inhibits phospholipase A2 (PLA2) fishersci.casci-hub.sewikipedia.orgciteab.comuni.lucmdm.tw. This enzyme plays a crucial role in the breakdown of cell membrane phospholipid layers, which in turn hinders the release of arachidonic acid fishersci.casci-hub.sewikipedia.orgciteab.comuni.lucmdm.tw. Arachidonic acid serves as a vital precursor for the biosynthesis of numerous inflammatory mediators, including prostaglandins and leukotrienes fishersci.casci-hub.sewikipedia.orguni.lucmdm.tw. By suppressing PLA2 activity, triamcinolone consequently reduces the production of these pro-inflammatory substances fishersci.casci-hub.sewikipedia.orguni.lucmdm.tw.

Table 1: Key Mechanisms of Triamcinolone's Anti-inflammatory Actions

| Inflammatory Mediator/Enzyme | Mechanism of Inhibition by Triamcinolone | Effect | Reference |

| Phospholipase A2 (PLA2) | Directly inhibits enzyme activity, often via inducing lipocortin-1, blocking arachidonic acid release. | Reduces production of prostaglandins and leukotrienes. | fishersci.casci-hub.sewikipedia.orgciteab.comuni.lucmdm.tw |

| Cyclooxygenase (COX) | Decreases expression of COX (specifically COX-2). | Prevents prostaglandin (B15479496) biosynthesis. | fishersci.casci-hub.sewikipedia.orgciteab.com |

| Lipoxygenase (LOX) | Decreases expression of LOX. | Prevents leukotriene biosynthesis. | wikipedia.orgciteab.com |

| Nuclear Factor kappa-B (NF-κB) | Suppresses activity. | Decreases protein expression of pro-inflammatory mediators including COX-2. | fishersci.casci-hub.sewikipedia.orgciteab.com |

| Prostaglandin E2 (PGE2) and other Eicosanoids | Inhibits synthesis via PLA2 and COX/LOX pathways. | Reduces inflammatory response. | nih.gov |

Immunosuppressive Modalities

Triamcinolone’s immunosuppressive actions are intrinsically linked to its ability to modulate gene transcription following glucocorticoid receptor binding fishersci.ca. This process leads to a broad suppression of immune responses, critical for managing inflammatory and autoimmune conditions.

Inhibition of Histamine (B1213489) and Basophil/Mast Cell Release

Triamcinolone plays a role in mitigating immediate hypersensitivity reactions by inhibiting the release of histamine and other substances from basophils and mast cells fishersci.ca. Specifically, glucocorticoids, including triamcinolone acetonide, are known to inhibit the IgE-dependent release of histamine by human basophils. This inhibitory effect on basophil histamine release is typically observed after a 24-hour preincubation period and is dependent on the activation of specific glucocorticoid receptors. However, it is important to note that some research suggests that glucocorticoids, while effective against basophil-mediated histamine release, may not significantly inhibit histamine release mediated by mast cells.

Metabolic Pathway Modulation

As a corticosteroid, triamcinolone induces alterations in various metabolic pathways, influencing the metabolism of carbohydrates, proteins, and lipids. These effects are a consequence of its systemic action and its broad influence on cellular processes.

Effects on Carbohydrate Metabolism (e.g., gluconeogenesis)

Triamcinolone actively promotes gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors fishersci.ca. Studies in horses administered triamcinolone acetonide revealed a prolonged period of hyperglycemia and hyperinsulinemia. These observations suggest that the increased blood glucose levels result from both enhanced gluconeogenesis and decreased glucose utilization by peripheral tissues. In in vitro experiments involving rat liver slices, triamcinolone demonstrated a significant increase in carbohydrate production and gluconeogenesis. However, the extent of its effect on gluconeogenesis varies across different animal species, being more pronounced in rats compared to guinea pigs, rabbits, or dogs. Research on fetal rat liver indicates that triamcinolone can induce a slight depression in the activity of glucose 6-phosphatase and a more significant depression of hexose (B10828440) diphosphatase, while elevating phosphofructokinase activity. It does not appear to initiate the premature appearance or synthesis of gluconeogenic enzymes like phosphopyruvate carboxylase or pyruvate (B1213749) carboxylase in fetal rat liver.

Alterations in Protein and Lipid Metabolism

Triamcinolone also mediates changes in protein and lipid metabolism. It is known to increase the breakdown of proteins, a process referred to as protein catabolism fishersci.ca. Furthermore, it influences the redistribution of fat in the body fishersci.ca. The systemic effects of corticosteroids like triamcinolone can lead to broader alterations in various organs, including the heart, muscle, and kidneys, often resulting in changes in blood chemistry and a reduction in the activity and size of organs such as the thymus gland, adrenal glands, spleen, and lymph nodes.

Table 2: Effects of Triamcinolone on Metabolic Pathways

| Metabolic Pathway | Effect of Triamcinolone | Detailed Findings | Reference |

| Carbohydrate Metabolism | Promotes gluconeogenesis; Alters enzyme activity. | Induces prolonged hyperglycemia and hyperinsulinemia (in horses) due to increased glucose production and decreased peripheral utilization. Increases carbohydrate production in rat liver, though species-dependent. Can depress glucose 6-phosphatase and hexose diphosphatase, while elevating phosphofructokinase in fetal rat liver. | fishersci.ca |

| Protein Metabolism | Increases protein catabolism (breakdown). | Contributes to overall metabolic changes and potential impacts on organ systems. | fishersci.ca |

| Lipid Metabolism | Alters fat distribution. | Contributes to overall metabolic changes. | fishersci.ca |

Molecular Targets and Protein Interactions Beyond the Glucocorticoid Receptor

Beyond its canonical binding to the glucocorticoid receptor, triamcinolone engages with a spectrum of other molecular targets and modulates specific protein interactions, leading to a broader range of biological responses.

Inhibition of DNA Synthesis

Triamcinolone has demonstrated an ability to inhibit DNA synthesis, contributing to its anti-proliferative effects. Studies have shown that triamcinolone acetonide can suppress cell proliferation in human tenocytes in a dose-dependent manner, reducing cell viability and hindering DNA synthesis nih.govtandfonline.comceconnection.com. This inhibition of DNA synthesis can delay the healing process by preventing the replication of fibroblasts and epithelial cells, as observed in studies evaluating its efficacy in preventing urethral strictures scielo.brscielo.br.

Effects on Specific Fungal Protein Targets (e.g., G-protein-β-subunit 1, GTPase activating protein)

Research has explored triamcinolone's potential interactions with fungal protein targets. Computational analyses, specifically docking studies, have investigated triamcinolone acetonide's binding strength and conformation with various antifungal protein targets in Fusarium oxysporum f. sp. cubense (Foc), a plant pathogenic fungus. Among the identified targets are G-protein-β-subunit 1 (FGB1) and GTPase activating protein (RHO1) researchgate.netnih.gov. These interactions suggest a potential antifungal activity of triamcinolone through modulation of crucial fungal metabolic, pathogenicity, and survival pathways.

Suppression of Fibrotic Markers (e.g., TGF-β1, collagens, integrins)

Table 1: Effects of Triamcinolone Acetonide on Fibrotic Markers in SSCT Cells

| Marker Class | Specific Markers | Effect of Triamcinolone Acetonide (TA) | Reference |

| Growth Factors | TGF-β | Down-regulation | nih.govresearchgate.netd-nb.info |

| ECM Proteins | Collagens | Down-regulation, inhibited synthesis | scielo.brscielo.brnih.govresearchgate.netd-nb.info |

| Cell Adhesion Molecules | Integrins (e.g., ITGB1, ITGB3) | Down-regulation | nih.govresearchgate.netd-nb.info |

Modulation of Cell-Specific Activities (e.g., human tenocyte cellular activity, collagen synthesis)

Triamcinolone directly modulates the activity of specific cell types, notably human tenocytes. Studies have consistently demonstrated that triamcinolone, particularly triamcinolone acetonide, suppresses human tenocyte cellular activity and inhibits collagen synthesis nih.govtandfonline.comcsp.org.uktandfonline.comclinicaldigest.orgresearchgate.net. This suppression can lead to reduced cell viability and proliferation in tenocytes and affects the secretion and expression of collagen type I nih.govtandfonline.comresearchgate.net. While this effect contributes to its anti-fibrotic actions, it also raises concerns about potential negative impacts on tendon structure and healing, potentially predisposing tendons to rupture nih.govtandfonline.comresearchgate.net.

Table 2: Modulation of Human Tenocyte Activity by Triamcinolone Acetonide

| Parameter | Effect of Triamcinolone Acetonide | Observed Change | Reference |

| Tenocyte Viability | Decreased | 45% to 88% of control (dose-dependent) | nih.govtandfonline.comceconnection.com |

| Cell Proliferation | Suppressed | Reduced rate, e.g., 87% ± 8% | nih.govtandfonline.comtandfonline.com |

| Collagen Synthesis | Reduced | Decreased H-proline incorporation, strongly reduced expression and secretion of collagen I | nih.govtandfonline.comscielo.brtandfonline.comresearchgate.net |

Pharmacokinetic and Pharmacodynamic Characterizations of Triamcinolone

Absorption Kinetics Across Diverse Administration Routes

The absorption of triamcinolone varies significantly based on the route of administration, influencing its systemic bioavailability and therapeutic onset. Following oral intake, triamcinolone demonstrates rapid absorption, with approximately 90% bioavailability, and peak concentrations are typically observed within 1.5 to 2 hours nih.govwikipedia.org.

For injectable formulations, such as intramuscular (IM) administration of triamcinolone acetonide, absorption is slow but nearly complete nih.gov. Intra-articular injections can lead to systemic absorption, although clinically significant systemic levels are generally not expected unless high doses are administered into large joints nih.gov. Intravenous (IV) administration results in rapid and complete absorption nih.gov.

Topical absorption of triamcinolone acetonide through the skin varies based on factors such as the application area, site, use of occlusion, and individual patient characteristics. Nasal spray formulations typically exhibit minimal systemic absorption nih.gov.

Distribution and Volume of Distribution

Triamcinolone is rapidly removed from the blood and widely distributed throughout the body, including muscle, liver, skin, intestines, and kidneys glowm.com. The volume of distribution (Vd) for triamcinolone can vary depending on the specific form. For triamcinolone, the apparent volume of distribution is reported as 115.2 ± 10 L drugbank.comnih.gov. Triamcinolone acetonide has a mean apparent Vd of 1.96 L/kg, and triamcinolone diacetate has an apparent Vd of 119.7 ± 33.14 L drugbank.comnih.gov. For intranasally administered triamcinolone acetonide, the reported Vd is 99.5 L (SD = 27.5) fda.govmims.com. Triamcinolone also crosses the placental barrier mims.com.

| Triamcinolone Form | Volume of Distribution (Vd) |

|---|---|

| Triamcinolone | 115.2 ± 10 L drugbank.comnih.gov |

| Triamcinolone Acetonide | 1.96 L/kg (mean apparent) drugbank.comnih.gov, 99.5 L (SD = 27.5) (intranasal) fda.govmims.com |

| Triamcinolone Diacetate | 119.7 ± 33.14 L (apparent) drugbank.comnih.gov |

Metabolic Pathways and Metabolite Identification

Systemically absorbed triamcinolone undergoes hepatic metabolism primarily via the cytochrome P450 (CYP450) enzyme system, specifically being a substrate for CYP3A4 nih.govwikipedia.org. CYP3A4 is identified as the most efficient metabolic catalyst, although CYP3A5 also efficiently metabolizes triamcinolone acetonide nih.govdrugbank.com. CYP3A7 exhibits the slowest metabolic rates nih.govdrugbank.com.

Key metabolites of triamcinolone acetonide identified in both human and animal studies include:

6-beta-hydroxy-triamcinolone (6β-hydroxytriamcinolone) : This is a major circulating metabolite drugbank.comdrugbank.comnih.gov. It is formed through 6β-hydroxylation, a stereospecific reaction that produces a hydroxyl group in the β-orientation nih.gov.

21-carboxytriamcinolone acetonide : Another identified metabolite fda.govnih.govnih.gov.

21-carboxy-6-beta-hydroxytriamcinolone acetonide : A sequentially oxidized metabolite fda.govnih.govnih.gov.

21-nortriamcinolone acetonide : A novel metabolite identified through liquid chromatography-mass spectrometry nih.govdrugbank.comresearchgate.net.

These metabolites are generally expected to exhibit substantially less pharmacological activity than the parent compound, largely due to the dependence of anti-inflammatory activity on the presence of a 21-hydroxyl group fda.govnih.gov. Metabolism also involves glucuronidation and, to a lesser extent, sulfation wikipedia.org.

Elimination Pathways and Half-Life

Triamcinolone and its inactive metabolites are primarily eliminated from the body through renal and fecal pathways nih.govwikipedia.orgglowm.com. Approximately 75% of a triamcinolone dose is recovered in the urine, with about 20% as unchanged drug, 25% as 6-beta-hydroxy-triamcinolone, and 5% as other unidentified metabolites drugbank.comwikipedia.org. The remaining 25% is eliminated via feces drugbank.comwikipedia.org.

The elimination half-life varies by specific triamcinolone form and route of administration:

Triamcinolone (oral) : The biological half-life from plasma is 200 to 300 minutes, but the total half-life is significantly longer, approximately 36 hours, due to stable complexes with its receptor in the intracellular fluid wikipedia.org.

Triamcinolone (general biological half-life) : 18 to 36 hours nih.govglowm.commims.commims.com.

Triamcinolone acetonide (intranasal) : Mean observed elimination half-life of 2.26 hours (SD = 0.81) fda.gov. The terminal half-life is reported as 3.1 hours mims.commims.com.

Triamcinolone acetonide (intravenous) : Elimination half-life of 6.1 hours (range: 5.0 to 6.4 hours) nih.gov.

Triamcinolone acetonide (intra-articular) : Elimination half-life of 23.8 hours (range: 18.9 to 32.2 hours) nih.gov.

| Triamcinolone Form/Route | Half-Life | Elimination Pathways |

|---|---|---|

| Triamcinolone (Oral, Plasma) | 200-300 minutes wikipedia.org | Renal (75% urine), Fecal (25%) drugbank.comnih.govwikipedia.orgglowm.com |

| Triamcinolone (Total Biologic) | ~36 hours wikipedia.orgglowm.com | |

| Triamcinolone Acetonide (Intranasal) | 2.26 hours (mean observed) fda.gov, 3.1 hours (terminal) mims.commims.com | |

| Triamcinolone Acetonide (Intravenous) | 6.1 hours nih.gov | |

| Triamcinolone Acetonide (Intra-articular) | 23.8 hours nih.gov |

Protein Binding Characteristics

Triamcinolone is extensively bound to plasma proteins glowm.com. It is primarily bound to corticosteroid-binding globulin (CBG), also known as transcortin, and to a lesser extent, serum albumin drugbank.comnih.govwikipedia.org. The unbound fraction of the drug is considered biologically active glowm.com.

Triamcinolone acetonide is approximately 68% protein bound in plasma drugbank.comnih.govnih.gov. CBG plays a crucial role in transporting glucocorticoids and progesterone (B1679170) in the blood, modulating their tissue availability nih.govbioscientifica.com. While albumin binds steroids with lower affinity and limited specificity, its high concentration in blood helps buffer steroid levels bioscientifica.com.

Pharmacodynamic Relationships and Potency Profiling

Triamcinolone exerts its pharmacodynamic effects primarily through its action as a glucocorticoid receptor agonist wikipedia.orgrmtcnet.com. Corticosteroids like triamcinolone penetrate the cell membrane and bind to specific glucocorticoid receptors in the cytoplasm. This binding forms an activated glucocorticoid-receptor–corticosteroid complex that then translocates into the nucleus and binds to specific DNA sequences, altering gene transcription and protein synthesis ersnet.org.

These genomic effects lead to a reduction in inflammation and immune system activity. Triamcinolone decreases the expression of cyclooxygenase (COX) and lipoxygenase (LOX), thereby preventing the biosynthesis of prostaglandins (B1171923) and leukotrienes. It also inhibits the migration of macrophages and leukocytes to inflammatory sites by reversing vascular dilation and permeability, which contributes to reduced edema, erythema, and pruritus nih.gov. A significant anti-inflammatory mechanism involves the inhibition of nuclear factor kappa-B (NF-κB), leading to decreased protein expression of pro-inflammatory mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), monocyte chemoattractant protein-1 (MCP-1), and COX-2 nih.gov.

Triamcinolone is considered an intermediate-acting glucocorticoid glowm.com. It is about five times as potent as cortisol and has very little mineralocorticoid activity wikipedia.orgglowm.comwikipedia.org. Triamcinolone acetonide is a more potent derivative of triamcinolone, reported to be approximately eight times more potent than prednisone (B1679067) in animal models of inflammation fda.govwikipedia.org. It is also noted to be about five times as potent as cortisol wikipedia.org. The relative potency of triamcinolone acetonide compared to other corticosteroids at the glucocorticoid receptor varies in reported literature, with some suggesting it may have 2 to 6 times higher potency than dexamethasone (B1670325) frontiersin.org.

| Corticosteroid | Relative Potency (vs. Cortisol) | Comments |

|---|---|---|

| Cortisol | 1 | Baseline for comparison wikipedia.orgglowm.comwikipedia.org |

| Triamcinolone | ~5 | Very little mineralocorticoid effect wikipedia.orgglowm.comwikipedia.org |

| Triamcinolone Acetonide | ~8x Prednisone, ~5x Cortisol | More potent derivative; may be 2-6x Dexamethasone at GR fda.govwikipedia.orgfrontiersin.org |

Advanced Research in Triamcinolone Formulations and Delivery Systems

Development of Novel Drug Delivery Platforms

The exploration of novel drug delivery platforms has led to the creation of sophisticated formulations of triamcinolone, including nanocrystals, liposomes, solid lipid nanoparticles, and extended-release microspheres. These platforms are designed to address challenges such as poor aqueous solubility and to enable more precise drug targeting.

Nanocrystal (NC) technology has emerged as a promising approach to improve the biopharmaceutical properties of poorly water-soluble drugs like triamcinolone acetonide (TA). nih.gov By reducing the drug's particle size to the nanometer range, nanocrystal formulations can increase the dissolution rate and saturation solubility, leading to enhanced bioavailability and therapeutic efficacy. nih.gov

Research into triamcinolone acetonide nanocrystals (TA-NCs) for ocular administration has demonstrated the potential of this platform. nih.gov A nanosuspension of TA was successfully prepared using a bead-assisted nano-milling technique followed by freeze-drying to produce nanocrystals. dntb.gov.ua The resulting nanosuspension exhibited an average particle size of 459.1 ± 9.0 nm and a polydispersity index of 0.23 ± 0.01. dntb.gov.ua These TA-NCs showed uniform and spherical morphology, and analyses indicated no significant changes in the chemical structure or crystallinity of the drug. nih.govdntb.gov.ua

In vivo studies using a rabbit model of endotoxin-induced uveitis (EIU) demonstrated the therapeutic efficacy of the TA-NC formulation. Treatment with the self-dispersible TA-NCs was found to alleviate the inflammatory response in the anterior chamber and iris of the rabbit eyes. nih.govdntb.gov.ua These findings suggest that dispersible TA-NCs are a promising novel formulation for the treatment of ocular disorders. nih.gov

Table 1: Physicochemical Properties of Triamcinolone Acetonide Nanocrystals (TA-NCs)

| Parameter | Value |

| Average Particle Size | 459.1 ± 9.0 nm |

| Polydispersity Index | 0.23 ± 0.01 |

| Electrokinetic Potential | -27.8 ± 0.6 mV·cm⁻² |

| Physical Stability | Stable for at least 90 days at refrigerated and room temperatures |

Liposomes, which are biocompatible vesicles with a phospholipid bilayer structure similar to cell membranes, have been investigated as nanocarriers for both hydrophilic and lipophilic drugs, including triamcinolone acetonide. nih.gov These formulations are designed for targeted delivery and sustained release, which can prolong the therapeutic effect of the drug at the site of action while minimizing systemic side effects. nih.govresearchgate.net

The therapeutic activity of these liposomal formulations has been explored in various ocular conditions. For instance, a pilot study on patients with refractory pseudophakic cystoid macular edema demonstrated that a topical TA-LF was well-tolerated and effective in improving best-corrected visual acuity and central foveal thickness. nih.gov This suggests that liposomal formulations can be a promising platform for the topical treatment of posterior ocular diseases. nih.govnih.gov

Solid lipid nanoparticles (SLNs) are another advanced drug delivery system being explored for triamcinolone acetonide. These carriers are formulated from solid lipids and are investigated for their potential in topical and ocular drug delivery. nih.govtandfonline.com The synthesis of TA-loaded SLNs often involves methods like hot homogenization and ultrasonication. nih.gov

The optimization of the synthesis process is crucial for controlling the physicochemical properties of the SLNs, such as particle size and drug entrapment efficiency. tandfonline.com Research has shown that various process variables, including the concentration of lipids, surfactants, and the drug itself, as well as the sonication time, have a significant impact on the final formulation properties. tandfonline.com For example, in one study, an optimized formulation of TA-loaded SLNs using Stearic Acid as the lipid and Tween 80 and soy PC as surfactants was developed with the goal of minimizing particle size and maximizing Zeta potential. mdpi.comnih.gov The experimental values for the optimized synthesis showed a particle dimension of 683 ± 5 nm and a Zeta potential of -38.0 ± 7.6 mV. mdpi.comnih.gov

These SLN formulations have demonstrated prolonged drug release profiles, often following Higuchi release kinetics. tandfonline.com The ability to effectively encapsulate a poorly water-soluble drug like triamcinolone acetonide into the solid lipid matrix has been confirmed through techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC). tandfonline.com

Table 2: Optimized Synthesis Parameters and Resulting Properties of TA-Loaded SLNs

| Parameter | Value |

| Lipid | Stearic Acid |

| Surfactants | Tween 80, Soy PC |

| Optimized Particle Size | 683 ± 5 nm |

| Optimized Zeta Potential | -38.0 ± 7.6 mV |

To prolong the local therapeutic effects of triamcinolone acetonide, particularly for intra-articular administration in conditions like osteoarthritis of the knee, extended-release formulations based on microsphere technology have been developed. zilrettapro.comresearchgate.net One such formulation embeds triamcinolone acetonide within a biodegradable poly(lactic-co-glycolic acid) (PLGA) matrix. zilrettapro.comnih.gov

This microsphere-based system is designed to slowly release the drug within the synovial tissue after intra-articular injection, extending its residence time in the joint. zilrettapro.comresearchgate.net Pharmacokinetic studies have demonstrated that this extended-release formulation leads to prolonged joint residence of triamcinolone acetonide and reduces systemic exposure compared to standard crystalline suspensions of the drug. researchgate.netnih.govzilrettapro.com Measurable concentrations of triamcinolone acetonide have been shown to persist in the joint for at least 12 weeks following injection. nih.govnih.gov

The microspheres, typically with a diameter of 35 to 55 μm, localize on the synovium. nih.gov Upon contact with synovial fluid, the triamcinolone acetonide within the microspheres slowly dissolves and is released over time. Subsequently, the PLGA matrix of the microspheres degrades and is metabolized into carbon dioxide and water. zilrettapro.com This technology provides a long-acting effect, which is beneficial for managing chronic conditions like osteoarthritis pain. zilrettapro.com

Route-Specific Pharmacokinetic and Pharmacodynamic Investigations

Understanding the pharmacokinetic and pharmacodynamic profiles of triamcinolone following administration via specific routes is crucial for optimizing its therapeutic use. Intravitreal administration, in particular, has been a subject of extensive investigation to characterize the drug's behavior within the eye.

Intravitreal injection is a common method for delivering triamcinolone acetonide to the back of the eye to treat various ocular diseases. nih.gov Pharmacokinetic studies in humans have shown that after a single intravitreal injection, the drug follows a two-compartment model. nih.govcapes.gov.br

There is considerable variation among individuals in peak aqueous humor concentrations, which have been reported to range from 2151 to 7202 ng/ml. nih.govcapes.gov.br The mean elimination half-life of triamcinolone after a single intravitreal injection is approximately 18.6 days in nonvitrectomized patients. nih.govresearchgate.net However, in patients who have undergone a vitrectomy, the half-life is significantly shorter, at around 3.2 days. nih.govresearchgate.net In the absence of a vitrectomy, measurable concentrations of triamcinolone are expected to persist for about 3 months (93 ± 28 days). nih.govresearchgate.net

Studies in rabbits have provided further insights into the ocular pharmacokinetics of intravitreal triamcinolone acetonide. In one such study, the half-life of a 4 mg dose was found to be 24 days, while an 8 mg dose had a longer half-life of 34 days. nih.gov These findings indicate that a higher dose can lead to a longer duration of action within the vitreous. nih.gov

Table 3: Ocular Pharmacokinetic Parameters of Intravitreal Triamcinolone Acetonide in Humans (Nonvitrectomized)

| Pharmacokinetic Parameter | Value Range |

| Peak Aqueous Humor Concentration | 2151 - 7202 ng/ml |

| Elimination Half-Life | 76 - 635 hours |

| Mean Elimination Half-Life | 18.6 days |

| Duration of Measurable Concentration | Approx. 3 months (93 ± 28 days) |

Suprachoroidal and Subconjunctival Injections

Advanced research into alternative ocular delivery routes for triamcinolone acetonide aims to enhance therapeutic efficacy for posterior segment diseases while minimizing risks associated with traditional intravitreal injections. The suprachoroidal space (SCS), a potential space between the sclera and choroid, has emerged as a novel pathway for targeted drug delivery to the chorioretinal tissues. nih.govmiami.edu

Formulations of triamcinolone acetonide injectable suspension (SCS-TA) have been specifically developed for administration into the SCS. nih.gov Preclinical studies have shown that injecting triamcinolone acetonide into the suprachoroidal space results in higher concentrations in the posterior segment of the eye compared to intravitreal injections. asrs.org This targeted delivery allows for high bioavailability in the chorioretinal tissues while inherently sequestering the drug away from the anterior segment, which may reduce side effects like increased intraocular pressure and cataract formation. nih.govmiami.edu

Clinical trials have investigated the efficacy of this delivery system. The PEACHTREE trial, a Phase 3 study, demonstrated the clinical efficacy and safety of SCS-TA for treating macular edema associated with noninfectious uveitis (UME). nih.gov Results from this trial, along with its long-term extension (MAGNOLIA) and an open-label safety study (AZALEA), supported the FDA approval of a triamcinolone acetonide injectable suspension for suprachoroidal use (Xipere®) for UME. nih.govxipere.com In the PEACHTREE trial, patients receiving 4 mg of SCS-TA showed significant improvements in visual acuity and a decrease in central subfield thickness. nih.govasrs.org For instance, approximately 47% of patients with macular edema from noninfectious uveitis experienced a 3-line or greater improvement in visual acuity after receiving the suprachoroidal injection. ophthalmologytimes.com

Subconjunctival injections of triamcinolone acetonide represent another alternative delivery route. Retrospective studies have shown this method to be effective for uveitic macular edema. ijo.cnnih.gov One study involving 80 eyes reported a significant decrease in mean central macular thickness (CMT) from 457.6 µm at baseline to 270.6 µm at 6-months post-injection. ijo.cn Similarly, another study of 31 eyes showed a reduction in mean CMT from 444 µm to 355 µm at 3 months. nih.gov Best-corrected visual acuity (BCVA) also showed improvement in these studies. ijo.cnnih.gov

| Clinical Trial/Study | Condition | Key Findings | Reference |

| PEACHTREE (Phase 3) | Macular Edema with Uveitis | SCS-TA demonstrated significant improvement in visual acuity and decreased central subfield thickness. | nih.gov |

| Goldstein et al. (Phase 1/2) | Macular Edema with Uveitis | All patients showed improvement in BCVA (mean 8-14 letters); no drug-related ocular or systemic adverse events. | asrs.org |

| Retrospective Case Series | Uveitic Macular Edema | Subconjunctival TA injection reduced mean CMT from 457.6 µm to 270.6 µm at 6 months; BCVA also improved. | ijo.cn |

| TRIOZ Clinical Trial | Uveitic & Postoperative Macular Edema | Subconjunctival TA was effective at reducing inflammatory macular edema, with noninferiority to dexamethasone (B1670325) injection demonstrated at 3 months. | aao.org |

Intra-articular Injections and Synovial Pharmacokinetics

Intra-articular (IA) administration of triamcinolone acetonide is a common treatment for pain associated with knee osteoarthritis (OA). mayoclinic.orgwhiterose.ac.uk Research has focused on optimizing formulations to prolong the local residence time of the drug within the synovial joint, thereby extending the duration of pain relief and reducing systemic absorption. whiterose.ac.uknih.gov

Standard formulations, such as triamcinolone acetonide crystalline suspension (TAcs), are known to have a rapid efflux from the joint, which can limit the duration of their anti-inflammatory and analgesic effects. whiterose.ac.ukjbjs.org Advanced research has led to the development of an extended-release, microsphere-based formulation (FX006). nih.gov This formulation encapsulates triamcinolone acetonide in poly(lactic-co-glycolic acid) (PLGA) microspheres, allowing for a slow release of the drug within the synovium. jbjs.orgnih.gov

Pharmacokinetic studies have directly compared the synovial and systemic concentrations of triamcinolone acetonide following injections of the extended-release formulation versus the standard crystalline suspension. A Phase 2 study revealed that after a single IA injection of the extended-release formulation, triamcinolone acetonide concentrations in the synovial fluid (SF) were quantifiable for up to 12 weeks. nih.gov In contrast, following an injection of the standard crystalline suspension, SF concentrations were below the limit of quantification in most patients by week 6. nih.govnih.gov

Specifically, the mean synovial fluid concentration with the extended-release formulation reached 231.1 ng/mL at week 1, declining to 3.6 ng/mL at week 6 and 0.3 ng/mL at week 12. nih.gov For the standard suspension, the mean concentration at week 6 was only 0.0077 ng/mL. nih.gov This prolonged joint residency is associated with a reduction in systemic exposure. nih.gov Peak plasma concentrations of triamcinolone acetonide were found to be approximately 11 times lower with the extended-release formulation compared to the standard suspension. jbjs.org After injection of the extended-release formulation, plasma levels gradually peaked over 24 hours (around 836.4 pg/mL), whereas the standard suspension led to a sharp peak at 4 hours (9628.8 pg/mL). nih.govresearchgate.net

| Formulation | Synovial Fluid TA Concentration (Week 6) | Peak Plasma TA Concentration (Cmax) | Time to Peak Plasma (Tmax) | Reference |

| Extended-Release (FX006) | 3590.0 pg/mL | 836.4 pg/mL | 24 hours | nih.gov |

| Crystalline Suspension (TAcs) | 7.7 pg/mL | 9628.8 pg/mL | 4 hours | nih.gov |

Studies have also shown that the clinical benefit of triamcinolone hexacetonide, another ester of triamcinolone, was greater in patients with clinical evidence of joint effusion and in those from whom synovial fluid was successfully aspirated during the injection. nih.gov

Intranasal and Topical Administration

Research into intranasal and topical formulations of triamcinolone acetonide focuses on optimizing drug delivery for localized conditions while understanding the potential for systemic absorption.

Topical administration is used for a variety of corticosteroid-responsive dermatoses. drugs.com The extent of percutaneous absorption is influenced by several factors, including the integrity of the epidermal barrier, the vehicle used in the formulation, and the use of occlusive dressings. rxlist.comrxlist.com Inflammation and other skin diseases can increase this absorption. drugs.comrxlist.com While systemic absorption from topical use is generally minimal, prolonged use over large surface areas can lead to systemic effects. globalrx.com

Various formulations have been developed to enhance topical delivery. Studies have explored liposomal gels, creams, and ointments. ijpsnonline.comresearchgate.net Liposomes have been investigated as carriers to increase the deposition of triamcinolone acetonide within the skin, potentially reducing side effects. researchgate.net One study on liposomal gels containing triamcinolone acetonide found that a formulation with a lecithin:drug:cholesterol ratio of 100:10:10 achieved an encapsulation efficiency of about 90%. researchgate.net Other research has focused on optimizing cream and ointment formulations, showing that optimized batches can demonstrate increased drug release in in-vitro diffusion studies compared to reference products. ijpsnonline.com

In the context of oral mucosal diseases like oral lichen planus, topical application of 0.1% triamcinolone acetonide has been studied. A pharmacokinetic pilot study found no evidence of systemic absorption in patients using the standard dose regimen over a 4-week period, suggesting it is relatively safe for this application. nih.govresearchgate.net Biopharmaceutical studies on semisolid formulations for sublingual and buccal administration have shown that the amount of triamcinolone acetonide released and potentially ingested is well below normal oral doses, further supporting the safety of these localized treatments. ub.edumdpi.com

Intranasal sprays are another common topical application. The pharmacokinetic variability of intranasal triamcinolone acetonide has been reported to be lower than that of intramuscular injections. researchgate.net

Intramuscular and Oral Systemic Administration

Systemic administration of triamcinolone via oral and intramuscular routes is utilized for its potent anti-inflammatory effects. Research in this area has focused on the pharmacokinetic profiles that differentiate these delivery methods.

Following oral administration, triamcinolone is rapidly and well-absorbed, with about 90% absorption. nih.gov Peak plasma concentrations are typically reached within 1.5 to 2 hours, and the half-life is estimated to be between 18 and 36 hours. nih.gov Systemically absorbed triamcinolone is metabolized in the liver, primarily through the CYP3A4 enzyme system, and is eliminated through both renal and fecal pathways. nih.gov

Intramuscular injection of triamcinolone acetonide provides a long-acting therapeutic effect, which is a key area of research. nih.govmedicines.org.uk After a deep intramuscular injection, the compound is absorbed slowly but almost completely. nih.gov This slow absorption from the injection site contributes to its extended duration of action. nih.gov Studies indicate that following a single 80 mg intramuscular dose, adrenal suppression occurs within 24 to 48 hours and gradually returns to normal over approximately three weeks, which correlates with the drug's extended therapeutic effect. medicines.org.uk

The unique long-term efficacy of intramuscular triamcinolone acetonide may be attributed to several factors, including its low solubility in blood, a slow rate of absorption from the muscle tissue, and a low renal clearance rate. nih.gov However, the pharmacokinetics following intramuscular injection can be highly variable, with the time to reach maximum plasma concentration (Tmax) ranging from one hour to several days in different studies. researchgate.net This variability is not typically observed with other routes of administration like oral or intravenous. researchgate.net

A study in horses provided comparative pharmacokinetic data. Following intramuscular administration of triamcinolone acetonide (0.04 mg/kg), the maximum plasma concentration was 0.34 ng/mL, which was attained at 13 hours, and the drug was still quantifiable at 360 hours (15 days). nih.govavma.org For comparison, after intravenous administration, the elimination half-life was 6.1 hours. nih.govavma.org

| Route of Administration | Peak Plasma Concentration (Tmax) | Key Pharmacokinetic Feature | Reference |

| Oral | 1.5 - 2 hours | Rapid and high (90%) absorption. | nih.gov |

| Intramuscular | Variable (1 hour to several days) | Slow absorption leading to extended duration of action. | researchgate.netnih.govnih.gov |

Clinical Efficacy and Comparative Studies of Triamcinolone

Efficacy in Inflammatory and Autoimmune Conditions

Triamcinolone is a synthetic corticosteroid utilized for its anti-inflammatory and immunosuppressive properties across a range of medical disciplines. Its clinical effectiveness has been substantiated in various inflammatory and autoimmune conditions, where it serves to mitigate the inflammatory cascade.

Intravitreal triamcinolone acetonide has been established as a therapeutic option for several ocular inflammatory disorders. It is particularly noted for its role in managing macular edema stemming from various underlying pathologies, including diabetic retinopathy, retinal vein occlusion, and uveitis. nih.govasrs.orgnih.govscispace.com Clinical studies have demonstrated its capacity to reduce macular thickness and, in many cases, improve visual acuity. plos.orgunife.it

In the context of uveitis, a group of inflammatory diseases affecting the middle layer of the eye, triamcinolone has shown efficacy in controlling inflammation and treating associated complications like cystoid macular edema (CME). nih.govnih.gov Studies on both intracameral and intravitreal administration have reported significant reductions in inflammatory markers and improvements in vision. nih.govarvojournals.orgresearchgate.net For instance, in patients with uveitic CME, intravitreal triamcinolone can effectively reduce the edema and improve visual acuity, with the improvement being more significant if the CME duration is 12 months or less. nih.gov Similarly, posterior sub-tenon injections of triamcinolone acetonide have been found to be an effective and safe procedure for treating sequelae of non-infectious uveitis, leading to reduced macular thickness and improved vision. nih.govlumhs.edu.pk

For macular edema associated with central retinal vein occlusion (CRVO), intravitreal triamcinolone may offer a transient improvement in vision. nih.gov Studies have shown a statistically significant improvement in visual acuity at three months post-injection, though this benefit may not be sustained long-term. nih.gov It is also effective in treating postoperative cystoid macular edema, resulting in a rapid and potentially sustained improvement in visual acuity for more than six months. nih.gov

In diabetic macular edema (DME), intravitreal triamcinolone has been a subject of extensive research. It has been shown to improve vision and reduce macular thickness in eyes with refractory DME, with beneficial effects persisting for up to two years with repeated treatments. nih.gov A prospective study on preservative-free triamcinolone acetonide for DME found it to be an effective treatment for improving visual acuity and reducing central foveal thickness over a six-month period. plos.orgunife.it

The advent of anti-vascular endothelial growth factor (anti-VEGF) agents, such as bevacizumab and aflibercept, has prompted numerous studies comparing their efficacy against triamcinolone for ocular conditions, particularly diabetic macular edema.

In comparative studies, the efficacy of triamcinolone versus anti-VEGF agents has shown variable results depending on the specific condition and follow-up duration. For diabetic macular edema, some studies suggest that while both triamcinolone and aflibercept are effective, aflibercept may demonstrate a better curative effect, leading to greater improvements in visual acuity and quality of life. doaj.orgnih.gov One study found the total effective rate for aflibercept was 96.08% compared to 82.35% for triamcinolone in treating cystoid macular edema in patients with diabetic retinopathy. doaj.org Another study concluded that combining intravitreal aflibercept and triamcinolone is more effective than aflibercept alone. researchgate.net

When compared with bevacizumab for diffuse diabetic macular edema, triamcinolone was found to provide a more efficient and long-standing effect in reducing central macular thickness and increasing visual acuity in one study. nih.gov A meta-analysis comparing intravitreal triamcinolone acetonide (IVTA) versus intravitreal bevacizumab (IVB) found IVTA to be superior in improving visual acuity at earlier follow-ups (1 and 3 months) and in reducing central macular thickness at a later follow-up (6 months). nih.gov However, another meta-analysis concluded that repeated injections of bevacizumab were superior to triamcinolone in improving visual acuity at 12, 24, and 48 weeks. plos.org For clinically significant macular edema with serous retinal detachment, triamcinolone may be more favorable than bevacizumab in reducing retinal thickness and improving vision. harvard.edu

A meta-analysis that included 21 eligible studies found that combining triamcinolone with anti-VEGF therapy did not show superior efficacy in improving best-corrected visual acuity or reducing central macular thickness in DME patients when compared to anti-VEGF monotherapy. nih.gov

| Condition | Comparison | Key Findings | Reference |

|---|---|---|---|

| Diabetic Macular Edema (DME) | Triamcinolone vs. Aflibercept | Aflibercept showed a higher total effective rate (96.08% vs. 82.35%) and better improvement in visual acuity and quality of life. | doaj.orgnih.gov |

| DME | Triamcinolone + Aflibercept vs. Aflibercept alone | Combined therapy was more effective in reducing central macular thickness over a 12-month period. | researchgate.netmdpi.com |

| Diffuse DME | Triamcinolone vs. Bevacizumab | Triamcinolone provided a more efficient and longer-lasting reduction in central macular thickness and improvement in visual acuity. | nih.gov |

| Clinically Significant Macular Edema with Serous Retinal Detachment | Triamcinolone vs. Bevacizumab | Triamcinolone showed more favorable effects on central retinal thickness reduction and visual acuity improvement at 6, 12, and 24 weeks. | harvard.edu |

| DME | Triamcinolone + Anti-VEGF vs. Anti-VEGF alone | Combined therapy did not demonstrate superiority over anti-VEGF monotherapy in improving visual acuity or reducing macular thickness. | nih.gov |

A primary measure of efficacy for treatments of macular edema is the impact on best-corrected visual acuity (BCVA) and central macular thickness (CMT). Multiple studies have quantified the effects of triamcinolone on these parameters.

In a study of refractory diabetic macular edema, eyes treated with intravitreal triamcinolone showed a mean improvement in BCVA of 5.7 letters more than placebo-treated eyes after two years. nih.gov Another prospective study on DME reported a median BCVA gain of 6 letters at one month and 12 letters at three months, with this improvement stabilizing until the six-month mark. plos.orgunife.it In the same study, median CMT decreased by approximately 65 µm at one month and 155 µm at three months. unife.it

For uveitic cystoid macular edema, one study reported a mean improvement of VA from 0.65 to 0.39 logMAR (approximately 3 lines on a Snellen chart) at a mean of 4 weeks post-injection. nih.gov A retrospective study on suprachoroidal triamcinolone acetonide for uveitic CME found that in responding patients, the average decrease in CME was 74.9%, and average BCVA improved to 0.47 ± 0.22 logMAR at the first follow-up. arvojournals.org

In cases of macular edema secondary to retinal vein occlusion, triamcinolone treatment resulted in an improvement in mean BCVA from 20/300 at baseline to 20/125 at 15 months. scispace.com For postoperative CME, mean logMAR visual acuity improved significantly from 0.53 before treatment to 0.33 at one month post-injection, an improvement that was maintained at six months. nih.gov

| Condition | Study Outcome | Result | Reference |

|---|---|---|---|

| Diabetic Macular Edema (DME) | Change in BCVA | Median gain of 12 letters at 3 months. | plos.orgunife.it |

| DME | Change in Central Macular Thickness (CMT) | Median decrease of 155 µm at 3 months. | unife.it |

| Refractory DME | Change in BCVA vs. Placebo (2 years) | Mean improvement of 5.7 letters more than placebo. | nih.gov |

| Uveitic Cystoid Macular Edema (CME) | Change in Visual Acuity (logMAR) | Mean improvement from 0.65 to 0.39 at 4 weeks. | nih.gov |

| Macular Edema post-Retinal Vein Occlusion | Change in BCVA | Mean improvement from 20/300 to 20/125 at 15 months. | scispace.com |

| Postoperative CME | Change in Visual Acuity (logMAR) | Mean improvement from 0.53 to 0.33 at 1 month, sustained at 6 months. | nih.gov |

Triamcinolone is widely used in dermatology to treat various inflammatory skin conditions. webmd.com Its intralesional administration is particularly effective for localized conditions such as keloids, alopecia areata, discoid lupus erythematosus, and psoriatic plaques. nih.gov Its anti-inflammatory action helps to reduce the erythema, scaling, and discomfort associated with conditions like psoriasis and eczema.

Intralesional injection of triamcinolone acetonide is considered a first-line treatment for keloid scars. nih.govfrontiersin.orgresearchgate.net It has been shown to be effective in reducing the size and volume of keloids and alleviating symptoms like itching and pain. nih.gov The mechanism involves diminishing collagen synthesis, inhibiting fibroblast growth, and promoting vasoconstriction within the scar tissue. frontiersin.orgresearchgate.net

A systematic review and meta-analysis confirmed that triamcinolone treatment significantly reduces the size of keloids compared to untreated controls. frontiersin.org In one study, 25 subjects with keloids were treated with intralesional triamcinolone acetonide. The mean Vancouver Scar Scale (VSS) score, which assesses pigmentation, vascularity, pliability, and height, was reduced from a baseline of 8.36 to 3.20 after treatment, representing a highly significant mean percentage change of 62.79%. ijsurgery.com

Comparative studies have also been conducted. A meta-analysis found a significant difference in favor of triamcinolone when compared with verapamil in terms of improving vascularity and scar pliability. frontiersin.org When compared to other agents like 5-fluorouracil (5-FU), results can be mixed. In the medium term, 5-FU showed a significant improvement in scar height compared to triamcinolone, while the combination of triamcinolone and 5-FU produced significant improvements in scar height, pliability, and pigmentation. nih.gov

| Study Parameter | Baseline (Mean) | Post-Treatment (Mean) | Percentage Change | Reference |

|---|---|---|---|---|

| Vancouver Scar Scale (VSS) Score | 8.36 | 3.20 | -62.79% | ijsurgery.com |

Intra-articular and soft tissue injections of triamcinolone are commonly used to manage inflammation and pain in a variety of rheumatic and musculoskeletal disorders. webmd.comnih.gov These include conditions such as osteoarthritis, rheumatoid arthritis, bursitis, and tenosynovitis. nih.govhopkinsarthritis.org The local administration allows for a high concentration of the corticosteroid at the site of inflammation while minimizing systemic exposure. jbjs.org

The use of triamcinolone has also been documented for other musculoskeletal conditions like bursitis and tenosynovitis, where it provides symptomatic relief by reducing localized inflammation. nih.govdrugs.com

Allergic Conditions (e.g., Allergic Rhinitis, Asthma, Drug Hypersensitivity)

Triamcinolone has demonstrated significant efficacy in the management of various allergic conditions, primarily through its potent anti-inflammatory actions.

Allergic Rhinitis Intranasal triamcinolone acetonide is a well-established treatment for both seasonal and perennial allergic rhinitis. mayoclinic.orgnih.gov Clinical studies have consistently shown its effectiveness in reducing the primary symptoms of hay fever, including itching, runny nose, and sneezing. mayoclinic.org A multicenter, randomized, double-blind study comparing once-daily triamcinolone acetonide aqueous nasal spray with a placebo for seasonal allergic rhinitis found that patients receiving triamcinolone had significantly greater improvements in all rhinitis symptoms at weeks one and two. nih.gov Notably, a significant improvement in the nasal index was observed as early as 12 hours after the initial dose. nih.gov

In a Phase III, double-blind, non-inferiority trial (NASANIF), intranasal triamcinolone acetonide was compared with fluticasone propionate over a four-week period in patients with perennial allergic rhinitis. nih.gov The study concluded that triamcinolone acetonide was non-inferior to fluticasone propionate, with both treatments providing effective and sustained control of symptoms. nih.govefsm.online The primary outcome was the change in the reflective Total Nasal Symptom Score (rTNSS), which assesses sneezing, nasal itching, rhinorrhea, and nasal obstruction. nih.govefsm.online Both treatment groups showed a progressive decline in total and individual symptom scores over the four weeks. efsm.online

Table 1: Efficacy of Triamcinolone Acetonide (TAA) vs. Fluticasone Propionate (FP) in Perennial Allergic Rhinitis (NASANIF Trial)

| Outcome Measure | Triamcinolone Acetonide (TAA) Group | Fluticasone Propionate (FP) Group | Reference |

|---|---|---|---|

| Change in rTNSS from Baseline to Week 4 | -7.78 | -7.52 | nih.gov |

| Patients with ≥50% rTNSS Reduction at Week 4 | 88.0% | 91.2% | nih.gov |

| Patients with ≥75% rTNSS Reduction at Week 4 | 67.2% | 68.8% | nih.gov |

Asthma Triamcinolone has been shown to be a valuable therapeutic option for managing chronic and severe asthma. wikipedia.orgalodokter.com In a 48-week, prospective, double-blind crossover study, intramuscular triamcinolone acetonide was compared with daily oral prednisolone in patients with chronic severe asthma. nih.gov The results indicated that treatment with triamcinolone led to significant improvements in spirometry, peak expiratory flow rate, and self-assessed asthma symptom scores. nih.gov

Similarly, triamcinolone acetonide administered via aerosol has been proven effective. A six-week, double-blind, multicenter study comparing triamcinolone aerosol to a placebo found that patients treated with triamcinolone showed highly significant improvements in pulmonary function tests (FEV1, FVC, and FEF25-75%) and asthmatic symptoms, which were not observed in the placebo group. nih.gov A recent prospective interventional study on oral triamcinolone for acute asthma exacerbations also reported improvements in the Asthma Control Questionnaire-6 (ACQ-6) score and lung function (FEV1, PEFR). jcdr.net

Drug Hypersensitivity Intramuscular triamcinolone is indicated for controlling severe allergic conditions, including drug hypersensitivity reactions, particularly when they are intractable to conventional treatments. drugbank.commedex.com.bd It works by suppressing the overactive immune response that characterizes these reactions. mayoclinic.org

Other Investigated Indications (e.g., Thyroid Eye Disease, Glioblastoma, Primary Cutaneous Lymphoma Plaques, Inflammatory Bowel Disease, Multiple Sclerosis)

The clinical application of triamcinolone extends beyond common allergic and inflammatory disorders into more specialized therapeutic areas.

Thyroid Eye Disease (TED) : Local injections of triamcinolone have emerged as an effective treatment for upper eyelid retraction (UER) associated with TED. frontiersin.orgnih.gov Studies involving subconjunctival or percutaneous injections have demonstrated that triamcinolone can lead to the resolution of UER and a reduction in diplopia. nih.govbmj.com This treatment has shown success in patients with both recent onset and inactive, fibrotic stages of the disease. frontiersin.orgnih.govmedscape.com

Primary Cutaneous Lymphoma Plaques : Intralesional triamcinolone has been used effectively to treat localized plaques of primary cutaneous lymphomas. cancer.gov It has achieved complete clinical resolution in cases of primary cutaneous marginal zone B-cell lymphoma. nih.gov A clinical trial is currently evaluating the use of a novel needle-free drug-delivery system (MedJet) to administer triamcinolone acetonide, which may improve patient satisfaction by avoiding the pain associated with needle injections. cancer.govveeva.com

Inflammatory Bowel Disease (IBD) : Triamcinolone is used as an adjunct treatment for IBD, including ulcerative colitis and Crohn's disease, during acute phases to control inflammation. wikipedia.orgdrugbank.comdrugs.com A study focusing on Crohn's disease strictures found that local injection of triamcinolone following dilation improved outcomes and reduced the need for additional procedures. nih.gov

Clinical Trial Design and Methodologies

The clinical development and evaluation of triamcinolone have involved a variety of robust trial designs and specific assessment methodologies to quantify its efficacy across different indications.

Randomized Controlled Trials and Meta-Analyses

Randomized controlled trials (RCTs) are the cornerstone of evidence-based medicine and have been extensively used to evaluate triamcinolone. These trials often employ double-blinding and placebo controls to minimize bias.

Examples of RCT Designs :

Allergic Rhinitis : The NASANIF study was a double-blind, parallel-group, multicenter, non-inferiority Phase III trial comparing triamcinolone acetonide to an active comparator, fluticasone propionate. nih.gov Other studies have used a randomized, double-blind, placebo-controlled design to establish efficacy. nih.gov

Asthma : A prospective, double-blind study for severe asthma utilized a crossover design, where patients received both intramuscular triamcinolone and oral prednisolone at different times, allowing for intra-patient comparison. nih.gov

Musculoskeletal Conditions : A prospective RCT for idiopathic trigger finger compared the effects of a soluble corticosteroid (dexamethasone) with an insoluble one (triamcinolone). nih.gov For shoulder capsulitis, a four-group design was used to compare triamcinolone injection, physiotherapy, a combination of both, and a double-placebo group. oup.com

Outcome Measures and Assessment Tools (e.g., VAS, Boston Questionnaire, EDX, US parameters)

To ensure objective and reproducible assessment of treatment effects, clinical trials of triamcinolone utilize a range of validated outcome measures and tools.

Patient-Reported Outcome Measures (PROMs) : These tools capture the patient's perspective on their condition.

Visual Analog Scale (VAS) : A common tool for assessing pain intensity, frequently used in trials for conditions like carpal tunnel syndrome (CTS). dovepress.comnih.gov

Boston Carpal Tunnel Questionnaire (BCTQ) : This is a disease-specific questionnaire for CTS that evaluates symptom severity and functional status, making it a primary outcome measure in many CTS trials. dovepress.comnih.gov

Reflective Total Nasal Symptom Score (rTNSS) : The standard measure in allergic rhinitis trials, scoring four key nasal symptoms. nih.gov

Asthma Control Questionnaire (ACQ) : A validated tool to measure the adequacy of asthma control over a short-term period. jcdr.net

Objective Clinical and Instrumental Assessments :

Electodiagnostic Studies (EDX) : In neuropathies like CTS, nerve conduction studies are a critical objective measure, assessing parameters such as sensory nerve conduction velocity and distal motor latency to quantify median nerve function. dovepress.comneurology-asia.org

Ultrasound (US) Parameters : High-resolution ultrasound is used to measure anatomical changes, such as the cross-sectional area of the median nerve in CTS, providing a structural correlate to clinical improvement. researchgate.net

Pulmonary Function Tests : In asthma trials, objective measures such as Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), and Peak Expiratory Flow Rate (PEFR) are standard for assessing lung function. nih.govnih.gov

Table 2: Common Outcome Measures in Triamcinolone Clinical Trials

| Assessment Tool | Abbreviation | Condition(s) Typically Assessed | Reference |

|---|---|---|---|

| Visual Analog Scale | VAS | Carpal Tunnel Syndrome, Painful Musculoskeletal Conditions | dovepress.comnih.gov |

| Boston Carpal Tunnel Questionnaire | BCTQ | Carpal Tunnel Syndrome | dovepress.comnih.gov |

| Reflective Total Nasal Symptom Score | rTNSS | Allergic Rhinitis | nih.gov |

| Electodiagnostic Studies (Nerve Conduction) | EDX / NCS | Carpal Tunnel Syndrome | dovepress.comneurology-asia.org |

| Ultrasound Parameters | US | Carpal Tunnel Syndrome | researchgate.net |

| Pulmonary Function Tests (e.g., FEV1) | PFTs | Asthma | nih.govnih.gov |

Adverse Event Mechanisms and Mitigation Strategies

Systemic Adverse Event Profiles and Underlying Mechanisms

Triamcinolone, as a synthetic glucocorticoid, can significantly disrupt the body's natural endocrine balance, primarily through its interaction with the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is a critical feedback loop that regulates the production of cortisol, the body's primary stress hormone.

HPA Axis Suppression: Exogenous glucocorticoids like triamcinolone mimic the action of cortisol, leading to negative feedback on the hypothalamus and pituitary gland. This feedback reduces the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary. The reduced ACTH stimulation of the adrenal glands leads to decreased endogenous cortisol production and can cause adrenal atrophy over time. This suppression is a physiological alteration that can persist for weeks even after a single localized injection. researchgate.net

Iatrogenic Cushing Syndrome: Prolonged exposure to high levels of glucocorticoids, whether endogenous or exogenous, leads to a condition known as Cushing syndrome. When induced by medication like triamcinolone, it is termed iatrogenic Cushing syndrome. This syndrome is characterized by a collection of signs and symptoms including weight gain (especially in the face, neck, and abdomen), thinning skin, easy bruising, and muscle weakness. researchgate.netnih.gov The development of these features is a direct result of the supraphysiological glucocorticoid activity affecting various tissues. For instance, in some cases, the co-administration of triamcinolone with drugs that inhibit its metabolism, such as ritonavir, can lead to increased bioavailability of triamcinolone, heightening and prolonging its serum levels and thereby inducing Cushing syndrome. researchgate.netanzbms.org.au

Adrenal Insufficiency: A significant risk following the discontinuation of long-term triamcinolone therapy is secondary adrenal insufficiency. Due to the prolonged suppression of the HPA axis, the adrenal glands may not be able to produce adequate amounts of cortisol when the external source of glucocorticoids is withdrawn. researchgate.net This can lead to symptoms such as fatigue, dizziness, and loss of appetite. Abrupt discontinuation of chronic use carries a high risk of adrenal insufficiency. nih.gov

Ovulation Inhibition: Triamcinolone can also interfere with the female reproductive system by affecting the hypothalamic-pituitary-ovarian (HPO) axis. It can cause a variable suppression of plasma estrogens, loss of the mid-cycle gonadotropin surge (luteinizing hormone and follicle-stimulating hormone), and a deficient or absent rise in plasma progestins. researchgate.net This disruption of the normal hormonal cycle leads to the inhibition of ovulation. The mechanism appears to involve both hypothalamic suppression and potentially a direct effect on the ovaries. researchgate.net

Glucocorticoids play a crucial role in regulating metabolism, and the administration of triamcinolone can lead to significant metabolic disturbances.

Hyperglycemia: Triamcinolone can induce or exacerbate hyperglycemia through several mechanisms. It promotes gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources in the liver. Simultaneously, it antagonizes the action of insulin, leading to decreased peripheral glucose uptake by muscle and fat cells. nih.gov This combination of increased glucose production and decreased glucose utilization results in elevated blood glucose levels. Studies have shown that intra-articular injections of triamcinolone preparations can cause a significant increase in blood glucose levels in patients with controlled diabetes. wikipedia.org

Table 1: Effect of Intra-articular Triamcinolone on Blood Glucose in Diabetic Patients

| Parameter | Triamcinolone Acetonide (TA) | Triamcinolone Hexacetonide (TAH) |

|---|---|---|

| Median Initial Peak Level | 227.5 mg% | 201 mg% |

| Median Time to Initial Peak | 8.5 hours | 13 hours |

| Median Maximum Peak Level | 288 mg% | 239.5 mg% |

| Median Time to Maximum Peak | 24.5 hours | 32.5 hours |

| Time to Return to Normal | ~2.5 days | ~4 days |

Data based on a controlled study of patients with controlled diabetes and osteoarthritis of the knee. wikipedia.org

Weight Gain: Weight gain is a common adverse effect associated with long-term glucocorticoid use. nih.govmedscape.com This effect is multifactorial. Triamcinolone can stimulate appetite, leading to increased food intake. Additionally, it can cause fluid retention by affecting renal function and electrolyte balance. nih.gov The characteristic redistribution of fat seen in Cushing syndrome, with accumulation in the abdomen, face, and back, also contributes to changes in body weight and composition.